BTK Inhibition Potency: Comparable to Second-Generation Inhibitors
Btk-IN-7 demonstrates an IC50 of 4.0 nM against BTK, placing it in the same nanomolar potency range as second-generation inhibitors acalabrutinib (3-5.1 nM) and zanubrutinib (0.3 nM), and only ~8-fold less potent than ibrutinib (0.5 nM) . This potency is sufficient for effective target engagement in cellular and in vivo models .
| Evidence Dimension | BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.0 nM |
| Comparator Or Baseline | Ibrutinib: 0.5 nM; Acalabrutinib: 3-5.1 nM; Zanubrutinib: 0.3 nM |
| Quantified Difference | Btk-IN-7 is 8-fold less potent than ibrutinib and 0.8-1.3x relative to acalabrutinib. |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
Btk-IN-7 provides robust BTK inhibition at concentrations achievable in preclinical models, ensuring target engagement comparable to clinically used BTK inhibitors.
- [1] Dou D, Diao Y, Sha W, et al. Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). J Med Chem. 2022;65(3):2479-2497. doi:10.1021/acs.jmedchem.1c01885. PMID: 35099969. View Source
- [2] Barf T, Covey T, Izumi R, et al. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. J Pharmacol Exp Ther. 2017;363(2):240-252. doi:10.1124/jpet.117.242909. PMID: 28882879. View Source
